molecular formula C12H19NO2 B13247187 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol

2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol

Cat. No.: B13247187
M. Wt: 209.28 g/mol
InChI Key: GTPLJZZRJZBZOH-UHFFFAOYSA-N
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Description

2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol is an organic compound with the molecular formula C12H19NO2. This compound is known for its unique structure, which includes a phenol group substituted with a hydroxy-2-methylpropan-2-yl group and an amino group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with 2-amino-2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various halogenated or nitrated derivatives.

Scientific Research Applications

2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 1-[(2-Hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol
  • S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

Uniqueness

2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-4-methylphenol

InChI

InChI=1S/C12H19NO2/c1-9-4-5-11(15)10(6-9)7-13-12(2,3)8-14/h4-6,13-15H,7-8H2,1-3H3

InChI Key

GTPLJZZRJZBZOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CNC(C)(C)CO

Origin of Product

United States

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